molecular formula C19H20N2NaO2 B1677662 Phenylbutazone sodium CAS No. 129-18-0

Phenylbutazone sodium

Cat. No.: B1677662
CAS No.: 129-18-0
M. Wt: 330.4 g/mol
InChI Key: NNFXVGOLTQESMQ-UHFFFAOYSA-M
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Biochemical Analysis

Biochemical Properties

Phenylbutazone Sodium is known for its anti-inflammatory, antipyretic, and analgesic activities . It interacts with enzymes such as prostaglandin H synthase and prostacyclin synthase . Through peroxide (H2O2) mediated deactivation, this compound binds to and inactivates these enzymes, leading to reduced production of prostaglandin and prostacyclin . This reduction in prostaglandin and prostacyclin production results in decreased inflammation of the surrounding tissues .

Cellular Effects

This compound influences cell function by reducing the production of prostaglandin H and prostacyclin . Prostaglandins act on a variety of cells such as vascular smooth muscle cells causing constriction or dilation, on platelets causing aggregation or disaggregation, and on spinal neurons causing pain . By reducing the production of these compounds, this compound can alleviate pain and reduce inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to and inactivate prostaglandin H synthase and prostacyclin synthase . This binding and inactivation are mediated by peroxide (H2O2), leading to a reduction in the production of prostaglandin and prostacyclin . This reduction in turn leads to reduced inflammation of the surrounding tissues .

Temporal Effects in Laboratory Settings

It is known that this compound has a narrow margin of safety and can cause severe adverse effects such as gastrointestinal ulceration and renal toxicity .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, it is used for pain relief from infections and musculoskeletal disorders in horses . Excessive or prolonged usage can lead to adverse effects such as gastroduodenal ulceration, right dorsal colitis, and renal papillary necrosis .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with enzymes such as prostaglandin H synthase and prostacyclin synthase . By binding to and inactivating these enzymes, this compound can influence metabolic flux and metabolite levels .

Transport and Distribution

This compound is known to bind to plasma proteins, principally albumin, in the horse and in all species investigated . Consequently, its distribution from plasma to interstitial and transcellular fluids is limited .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylbutazone sodium can be synthesized through a multi-step process involving the condensation of hydrazine with ethyl acetoacetate to form pyrazolone, followed by alkylation with butyl bromide and subsequent reaction with phenylhydrazine . The final product is then converted to its sodium salt form by neutralization with sodium hydroxide.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale batch reactions under controlled conditions. The process typically includes the use of solvents such as acetonitrile and dimethyl sulfoxide, with careful monitoring of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Phenylbutazone sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated metabolites, alcohol derivatives, and various substituted pyrazolidine compounds .

Scientific Research Applications

Phenylbutazone sodium has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Phenylbutazone sodium is unique in its strong anti-inflammatory effects and its specific use in veterinary medicine, particularly for equine conditions. Its severe adverse effects in humans, such as gastrointestinal bleeding and bone marrow suppression, have limited its use in human medicine .

Properties

IUPAC Name

sodium;4-butyl-1,2-diphenylpyrazolidin-4-ide-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N2O2.Na/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;/h4-13H,2-3,14H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOUHDLOIRJOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[C-]1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70926268
Record name Sodium 4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129-18-0
Record name Phenylbutazone sodium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylbutazone sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-butyl-1,2-diphenylpyrazolidine-3,5-dione, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.488
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLBUTAZONE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/189M850I32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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